Indacrinone - 56049-88-8

Indacrinone

Catalog Number: EVT-430088
CAS Number: 56049-88-8
Molecular Formula: C18H14Cl2O4
Molecular Weight: 365.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Indacrinone is an orally active, indanone-based loop diuretic that consists of a racemic mixture. The (-) enantiomer is natriuretic, and the (+) enantiomer is uricosuric.
Source and Classification

Indacrinone was patented by Merck & Co. as a racemic mixture of two enantiomers, where the (R)-(+)-enantiomer exhibits diuretic activity while the (S)-(-)-enantiomer serves to mitigate some side effects associated with the (R)-enantiomer. The compound's chemical structure is defined as 2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid, indicating its classification within the broader category of organic compounds known as indanones .

Synthesis Analysis

The synthesis of indacrinone involves several key steps:

  1. Friedel-Crafts Acylation: The process begins with the reaction of 2,3-dichloroanisole with phenylacetyl chloride to yield 2,3-dichloro-4-phenylacetylanisole.
  2. Mannich Reaction: This intermediate undergoes a Mannich reaction with tetramethyldiaminomethane, resulting in the formation of 2,3-dichloro-4-(2-phenylacryloyl)anisole through β-Hydride elimination.
  3. Cyclization: An acid-catalyzed intramolecular cyclization transforms the compound into an indanone derivative.
  4. O-Demethylation: The resulting indanone undergoes O-demethylation under acidic conditions to produce 2-Phenyl-5-hydroxy-6,7-dichloro-1-indanone.
  5. Alkylation: Finally, alkylation with iodoacetic acid and subsequent alkylation with iodomethane in the presence of sodium hydride completes the synthesis .

Industrial production methods are optimized for large-scale synthesis, often employing continuous flow reactors to enhance yield and consistency during the Friedel-Crafts acylation and Mannich reaction stages.

Molecular Structure Analysis

Indacrinone's molecular structure features a bicyclic indanone framework characterized by a carbonyl group adjacent to a phenolic ether. The presence of two chlorine atoms at positions 6 and 7 on the indanone ring contributes to its reactivity and pharmacological properties. The stereogenic center in the molecule allows for the existence of two enantiomers, which exhibit distinct biological activities .

Chemical Reactions Analysis

Indacrinone can participate in various chemical reactions:

  • Oxidation: The compound can undergo oxidation reactions at the phenyl ring, potentially leading to quinone derivatives.
  • Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
  • Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions, allowing for functional group modifications that can enhance or alter biological activity .
Mechanism of Action

Indacrinone acts primarily as a loop diuretic by inhibiting the sodium-potassium-chloride cotransporter located in the thick ascending limb of the loop of Henle. This inhibition results in increased excretion of sodium, potassium, and chloride ions, leading to diuresis. Additionally, indacrinone reduces uric acid reabsorption, making it beneficial for patients suffering from gout . Studies have shown that both enantiomers interact differently with renal transport mechanisms; while (R)-indacrinone promotes diuresis, (S)-indacrinone enhances uric acid clearance .

Physical and Chemical Properties Analysis

Indacrinone exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 367.14 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its formulation into pharmaceutical preparations and influence its bioavailability and therapeutic efficacy .

Applications

Indacrinone has several significant applications across various fields:

  • Medicine: It is primarily utilized as a diuretic agent for treating hypertension and edema. Its unique mechanism also makes it a candidate for managing hyperuricemia associated with gout.
  • Research: Indacrinone serves as a model compound in studies investigating diuretic mechanisms and chiral drug synthesis due to its enantiomeric properties.
  • Pharmaceutical Development: The compound is used as a reference standard in pharmaceutical quality control processes .
Introduction

Historical Context of Diuretic Development and Indacrinone’s Emergence

The evolution of diuretics in the mid-20th century addressed critical limitations of early agents like mercurials and carbonic anhydrase inhibitors, which exhibited toxicity or weak efficacy. Thiazide diuretics, introduced in the 1950s, revolutionized hypertension management but exacerbated serum uric acid levels—a significant drawback for patients with gout or hyperuricemia [5] [7]. This gap propelled research into agents combining saluretic and uricosuric effects. Indacrinone (MK-196), a phenoxyacetic acid derivative, emerged from Merck & Co.'s laboratories in the 1970s through targeted molecular engineering [1] [2]. Its development leveraged structure-activity relationship (SAR) studies of ethacrynic acid, aiming to enhance uric acid excretion while maintaining potent natriuresis. The compound advanced to clinical trials by 1980, with its enantiomeric activity profile documented in patent EP0069846A1 (1982), highlighting the distinct roles of its (R)- and (S)-enantiomers [1].

Table 1: Key Milestones in Indacrinone Development

YearEventSignificance
1977Initial synthesis reportedNovel phenoxyacetic acid derivative (MK-196) designed [2]
1980Phase I clinical trialsFirst human studies demonstrating dual diuretic/uricosuric effects [9]
1982Patent for enantiomer optimizationRecognition of enantiomeric activity differential [1]
1984Clinical dose-response studiesEstablishment of 9:1 (R/S) ratio for optimal efficacy [2]

Indacrinone’s Dual Role in Hypertension and Hyperuricemia Management

Hypertension and hyperuricemia exhibit a well-established pathophysiological interplay. Elevated serum uric acid (>7.0 mg/dL in men) induces endothelial dysfunction, renal afferent arteriolopathy, and renin-angiotensin-aldosterone system (RAAS) activation, perpetuating blood pressure elevation [3] [8]. Conventional diuretics worsen hyperuricemia by increasing proximal tubule urate reabsorption via URAT1 and GLUT9 transporters—a limitation overcome by Indacrinone’s unique pharmacology [4] [6]. By concurrently inhibiting sodium-potassium-chloride cotransport (NKCC2) in the thick ascending limb of Henle (diuretic effect) and URAT1 in the proximal tubule (uricosuric effect), it addresses both conditions [5] [9]. This dual mechanism positions Indacrinone as a tailored therapeutic strategy for hypertensive patients with comorbid gout or metabolic syndrome, populations disproportionately affected by thiazide-induced hyperuricemia [6] [8].

Properties

CAS Number

56049-88-8

Product Name

Indacrinone

IUPAC Name

2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid

Molecular Formula

C18H14Cl2O4

Molecular Weight

365.2 g/mol

InChI

InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22)

InChI Key

PRKWVSHZYDOZLP-UHFFFAOYSA-N

SMILES

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3

Synonyms

indacrinic acid
indacrinone
indanone
indanone, (+-)-isomer
indanone, (R)-isomer
indanone, (S)-isomer
indanone, sodium salt
MK 196
MK 286
MK-286

Canonical SMILES

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.